9-butyl-1,2,3,4,5,6,7,8-octahydroacridine
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Overview
Description
9-butyl-1,2,3,4,5,6,7,8-octahydroacridine is a derivative of acridine, a nitrogen-containing heterocyclic compound. This compound is characterized by its unique structure, which includes a butyl group attached to the ninth position of the acridine ring system. Acridine derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of acridine, 9-butyl-1,2,3,4,5,6,7,8-octahydro- can be achieved through several synthetic routesThe reaction conditions typically include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions . Industrial production methods may involve catalytic hydrogenation processes to achieve the desired reduction and subsequent functionalization .
Chemical Reactions Analysis
9-butyl-1,2,3,4,5,6,7,8-octahydroacridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like LiAlH4 or NaBH4 to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted acridine derivatives with potential biological activities .
Scientific Research Applications
9-butyl-1,2,3,4,5,6,7,8-octahydroacridine has several scientific research applications:
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins, making it a valuable tool in biochemical studies.
Mechanism of Action
The mechanism of action of acridine, 9-butyl-1,2,3,4,5,6,7,8-octahydro- involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which can lead to inhibition of DNA replication and transcription . Additionally, it may inhibit enzymes such as acetylcholinesterase, affecting neurotransmitter levels and signaling pathways .
Comparison with Similar Compounds
9-butyl-1,2,3,4,5,6,7,8-octahydroacridine can be compared with other similar compounds such as:
Acridine, 1,2,3,4,5,6,7,8-octahydro-: Lacks the butyl group, resulting in different chemical and biological properties.
9-n-Butyl-1,2,3,4,5,6,7,8-octahydroacridine: Another derivative with similar structure but different functional groups.
Anthracene, 1,2,3,4,5,6,7,8-octahydro-: A related compound with a different core structure, leading to distinct reactivity and applications.
The uniqueness of acridine, 9-butyl-1,2,3,4,5,6,7,8-octahydro- lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to its analogues .
Properties
CAS No. |
99922-90-4 |
---|---|
Molecular Formula |
C17H25N |
Molecular Weight |
243.4 g/mol |
IUPAC Name |
9-butyl-1,2,3,4,5,6,7,8-octahydroacridine |
InChI |
InChI=1S/C17H25N/c1-2-3-8-13-14-9-4-6-11-16(14)18-17-12-7-5-10-15(13)17/h2-12H2,1H3 |
InChI Key |
NJADHIXCFFHCMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C2CCCCC2=NC3=C1CCCC3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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